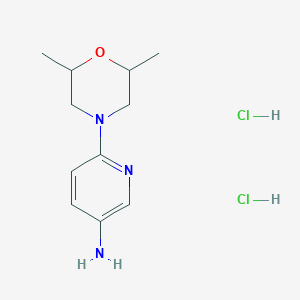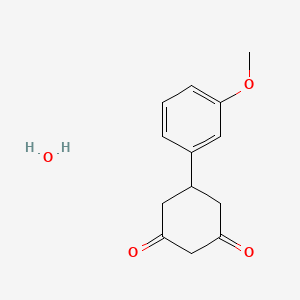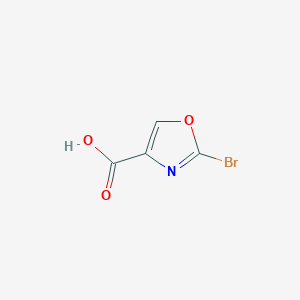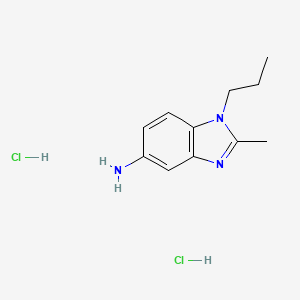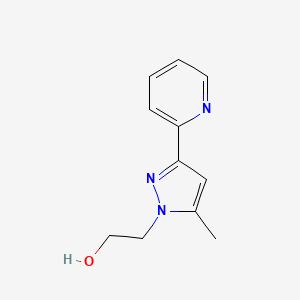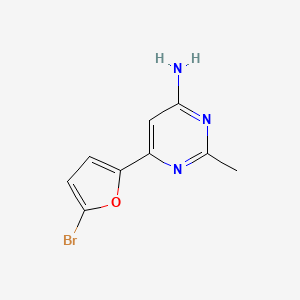
6-(5-Bromofuran-2-yl)-2-méthylpyrimidin-4-amine
Vue d'ensemble
Description
6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine is a heterocyclic compound that features a brominated furan ring attached to a pyrimidine core
Applications De Recherche Scientifique
6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and field-effect transistors due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Orientations Futures
While specific future directions for “6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine” are not available, research on similar compounds suggests potential for further lead optimization efforts . The synergistic integration of synthetic chemistry, biological screening, and computational analyses could pave the way for further advancements .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine typically involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Formation of Pyrimidine Core: The brominated furan is then coupled with a suitable pyrimidine precursor under Suzuki coupling conditions. This involves the use of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine follows similar synthetic routes but on a larger scale. Optimizations may include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oximes, nitriles, or amides.
Reduction: Reduction of the brominated furan ring can lead to the formation of dehalogenated products.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents like PhI(OAc)2 in combination with TEMPO.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of oximes, nitriles, or amides.
Reduction: Dehalogenated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine involves its interaction with molecular targets such as DNA and enzymes. The brominated furan ring can intercalate with DNA, disrupting its structure and function. Additionally, the compound can inhibit enzyme activity by binding to active sites, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(5-Bromofuran-2-yl)nicotinonitrile: Similar structure but with a nitrile group instead of an amine.
6-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine: Contains additional chloro and ethyl groups.
Uniqueness
6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-amine is unique due to its specific combination of a brominated furan ring and a pyrimidine core with an amine group. This structure provides distinct electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
6-(5-bromofuran-2-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-5-12-6(4-9(11)13-5)7-2-3-8(10)14-7/h2-4H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLXEXKDIONAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


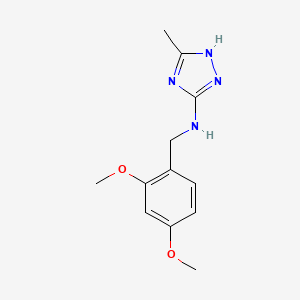
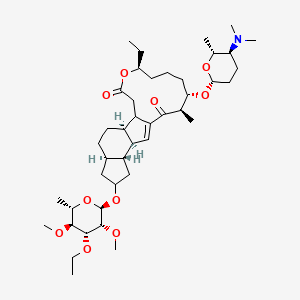
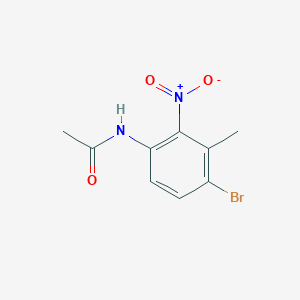
![Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate](/img/structure/B1464637.png)

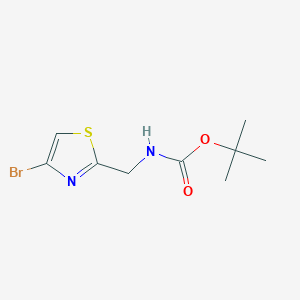
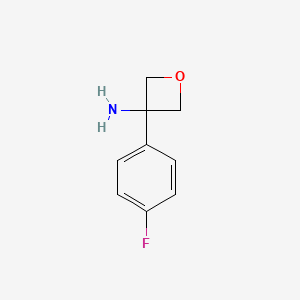
![(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine](/img/structure/B1464641.png)

